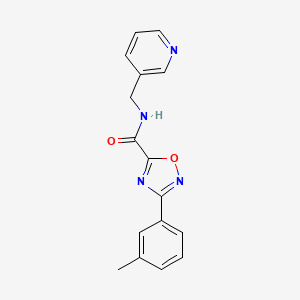

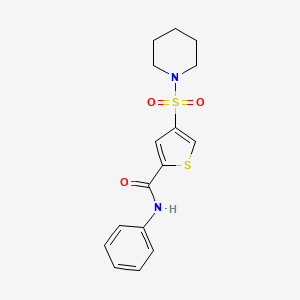

![molecular formula C15H15N3O2 B5515326 4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)

4-[(anilinocarbonyl)amino]-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(Anilinocarbonyl)amino]-N-methylbenzamide is a chemical compound of significant interest in organic chemistry due to its structure and reactivity. This compound is a member of the benzamide family, a class of compounds known for their diverse applications and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to 4-[(anilinocarbonyl)amino]-N-methylbenzamide often involves palladium-catalyzed reactions. For example, Zhang et al. (2016) developed an efficient one-pot strategy for the synthesis of o-aminobenzamides, which are structurally similar to 4-[(anilinocarbonyl)amino]-N-methylbenzamide. This method features high selectivity and atom economy, and it is applicable to a wide range of N-substituted anilines and primary amines, resulting in moderate to excellent yields under mild conditions (Zhang et al., 2016).

Molecular Structure Analysis

Understanding the molecular structure of benzamide derivatives is crucial for their application in various fields. For instance, the structure of N-(4-Chlorophenyl)-2-methylbenzamide, a related compound, shows specific orientations of the N—H and C=O bonds, and the amide linkage makes distinct dihedral angles with the aniline and benzoyl rings. This structural information is vital for predicting the reactivity and properties of similar compounds (Gowda et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives is influenced by their structure. For example, N-Fluorobenzamide undergoes a formal [4+2] cycloaddition reaction with maleic anhydride, demonstrating the reactivity of the amide group in such compounds (Lu et al., 2022).

Physical Properties Analysis

The physical properties of benzamide derivatives vary based on their specific molecular structure. For instance, polymers derived from compounds like N,N′-m-phenylenebis(3-hydroxybenzamide) exhibit significant thermal stability, which is a crucial physical property for materials science applications (Mikrovannidis, 1985).

Chemical Properties Analysis

The chemical properties of benzamide derivatives can be diverse. For example, the introduction of N-phenyl substitutions in certain compounds can lead to fluorescence enhancement, demonstrating the potential for optical applications. This "amino conjugation effect" is significant in understanding the chemical behavior of such compounds (Yang et al., 2002).

科学的研究の応用

Polymer Synthesis

"4-[(anilinocarbonyl)amino]-N-methylbenzamide" and its derivatives have been utilized in the synthesis and characterization of novel aromatic polyimides. These polymers exhibit solubility in various organic solvents and demonstrate high thermal stability, with degradation temperatures ranging from 240°C to 550°C in nitrogen atmosphere. Their glass transition temperatures (Tg) range between 168 and 254°C, indicating their potential for high-performance materials applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Medicinal Chemistry

Compounds structurally related to "4-[(anilinocarbonyl)amino]-N-methylbenzamide" have shown significant anticonvulsant activities. Specifically, a series of 4-aminobenzamides have been prepared and evaluated for their effects against seizures induced by electroshock and pentylenetetrazole in mice. Among these, certain derivatives displayed potent activity, suggesting their potential for developing new antiepileptic drugs (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

Organic Synthesis

Derivatives of "4-[(anilinocarbonyl)amino]-N-methylbenzamide" have been explored in the context of organic syntheses, such as the synthesis of quinoxalines and quinazolines. These processes involve reactions with various anilines and other reagents, yielding compounds that have been further evaluated for antimicrobial activities. Notably, some derivatives exhibited broad-spectrum antimicrobial activity, highlighting their potential for pharmaceutical development (Refaat, Moneer, & Khalil, 2004).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-methyl-4-(phenylcarbamoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-16-14(19)11-7-9-13(10-8-11)18-15(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19)(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBROORVABHRFDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202046 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(anilinocarbonyl)amino]-N-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)

![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)

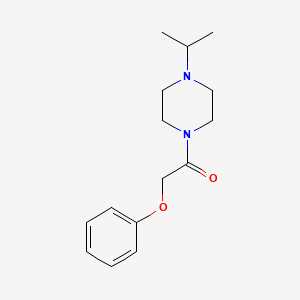

![propyl (4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5515249.png)

![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

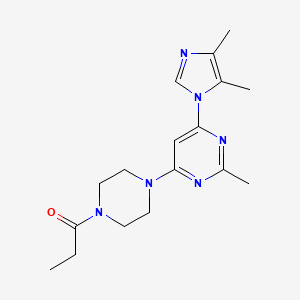

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)

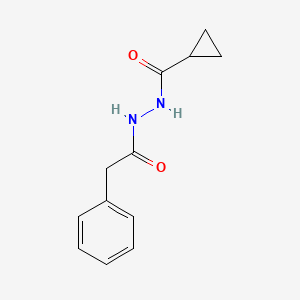

![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)

![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)

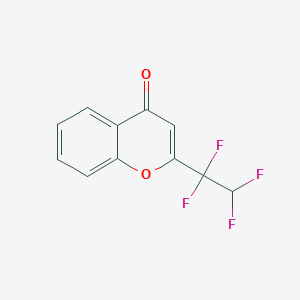

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)